molecular formula C12H18N2O B065568 N-methyl-N-(4-morpholin-4-ylbenzyl)amine CAS No. 179328-22-4

N-methyl-N-(4-morpholin-4-ylbenzyl)amine

Cat. No.: B065568
CAS No.: 179328-22-4
M. Wt: 206.28 g/mol
InChI Key: LLNHXXWEDXRMFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(4-morpholin-4-ylbenzyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-N-(4-morpholin-4-ylbenzyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-morpholin-4-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The morpholine ring and benzylamine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • N-methyl-N-(4-piperidin-4-ylbenzyl)amine
  • N-methyl-N-(4-pyrrolidin-4-ylbenzyl)amine
  • N-methyl-N-(4-piperazin-4-ylbenzyl)amine

Comparison: N-methyl-N-(4-morpholin-4-ylbenzyl)amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications .

Properties

IUPAC Name

N-methyl-1-(4-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-10-11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNHXXWEDXRMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427635
Record name N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179328-22-4
Record name N-methyl-N-(4-morpholin-4-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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